D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide and a potent antagonist for the type 2 bradykinin receptor (B2 receptor). This compound is derived from bradykinin, a peptide that plays a significant role in various physiological processes, including vasodilation and pain signaling. D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin has been utilized in pharmacological research to explore its effects on bradykinin-induced responses and receptor interactions.
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin falls under the classification of bioactive peptides. Its primary function as an antagonist of the B2 bradykinin receptor makes it essential for studies related to cardiovascular physiology and pain management.
The synthesis of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with defined sequences. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin has a specific amino acid sequence characterized by substitutions that enhance its receptor-binding properties. The molecular formula and mass are critical for understanding its biochemical behavior.
The structure includes modifications such as the incorporation of D-amino acids (D-Phe) which contribute to its stability against enzymatic degradation.
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin primarily interacts with B2 receptors through competitive binding. This interaction can inhibit the physiological effects mediated by bradykinin, such as vasodilation and increased vascular permeability.
The mechanism of action involves binding to the B2 receptor and blocking the effects of endogenous bradykinin. This action is crucial in modulating pain and inflammation responses.
Research indicates that D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin inhibits bradykinin-induced intracellular signaling pathways such as inositol phosphate production and calcium mobilization . This antagonistic effect can be quantified through pharmacological assays measuring changes in cellular responses upon exposure to bradykinin.
Relevant analyses confirm that the compound maintains structural integrity under various experimental conditions.
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin has several scientific applications:
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4
CAS No.: 2448269-30-3